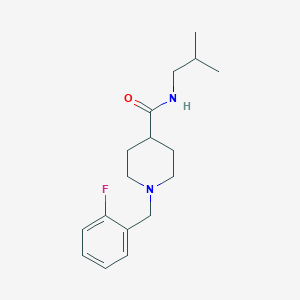
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea, also known as CMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazinylurea derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea is not fully understood, but it is believed to involve inhibition of protein kinases. Specifically, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase-3. These kinases play important roles in various cellular processes, including cell cycle regulation and glycogen metabolism. By inhibiting these kinases, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea may disrupt these processes and lead to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. This antiviral activity may be due to the inhibition of viral protein kinases, which are required for viral replication. Finally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to have anti-inflammatory effects in animal models, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been extensively studied, and there is a large body of literature on its biological effects and mechanism of action. However, one limitation of using N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Future Directions
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea. One area of interest is the development of more potent analogs of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea with improved antitumor or antiviral activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea and its effects on various cellular processes. Finally, there is potential for the use of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea as a tool for studying the role of protein kinases in various diseases and cellular processes.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-pyrazinylamine. This reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate, and the resulting product is purified using column chromatography. The yield of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can vary depending on the specific reaction conditions, but typically ranges from 50-70%.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its antitumor activity, as studies have shown that N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea has been shown to have antiviral activity against several viruses, including HIV-1 and hepatitis C virus. Other potential applications of N-(3-chloro-2-methylphenyl)-N'-2-pyrazinylurea include its use as an anti-inflammatory agent and as a tool for studying the role of protein kinases in various cellular processes.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-8-9(13)3-2-4-10(8)16-12(18)17-11-7-14-5-6-15-11/h2-7H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNZCOABXITQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)

![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)